molecular formula C18H14N2O2 B2557274 3-(7-benzyloxy-1H-indol-3-yl)-3-oxo-propionitrile CAS No. 1415393-41-7

3-(7-benzyloxy-1H-indol-3-yl)-3-oxo-propionitrile

Cat. No. B2557274
CAS RN: 1415393-41-7
M. Wt: 290.322
InChI Key: LWALCKAPXWNGMJ-UHFFFAOYSA-N
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Description

The compound “3-(7-benzyloxy-1H-indol-3-yl)-3-oxo-propionitrile” is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a benzyloxy group attached at the 7th position and a 3-oxo-propionitrile group attached at the 3rd position of the indole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring. The benzyloxy and 3-oxo-propionitrile groups would be attached at the 7th and 3rd positions of the indole ring, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The benzyloxy group may be susceptible to reactions involving cleavage of the carbon-oxygen bond, and the 3-oxo-propionitrile group could potentially undergo reactions at the nitrile or carbonyl functionalities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “3-(7-benzyloxy-1H-indol-3-yl)-3-oxo-propionitrile” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its biological activity if it’s intended for use as a drug .

properties

IUPAC Name

3-oxo-3-(7-phenylmethoxy-1H-indol-3-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c19-10-9-16(21)15-11-20-18-14(15)7-4-8-17(18)22-12-13-5-2-1-3-6-13/h1-8,11,20H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWALCKAPXWNGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile

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